molecular formula C19H19NO3S B2793806 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide CAS No. 2379996-06-0

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B2793806
CAS No.: 2379996-06-0
M. Wt: 341.43
InChI Key: KZSKIRSXNGSWAT-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a heterocyclic compound featuring a thiophene-furan hybrid scaffold linked to a 4-methoxyphenylpropanamide moiety. Its unique structure combines electron-rich aromatic systems (furan and thiophene) with a methoxyphenyl group, which may enhance solubility and bioactivity.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-17-5-2-14(3-6-17)4-7-19(21)20-11-18-10-16(13-24-18)15-8-9-23-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKIRSXNGSWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can yield alcohols and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The furan and thiophene rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Core Structure Substituents/Modifications Reference
Target Compound Thiophene-furan-propanamide 4-Methoxyphenyl, furan-3-yl
N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Furan-propanamide 3-Chlorophenyl, 4-methoxyphenyl
(E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) Thiophene-acetamide 4-Methoxyphenyl, enone linkage
MortaparibMild Thiophene-triazole-thiazole 4-Methoxyphenyl, sulfanyl-methyl

Key Observations:

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and analogs (e.g., compound 5c , MortaparibMild ) likely improves solubility and membrane permeability.
  • Heterocyclic Diversity : Thiophene and furan rings enable π-π stacking with biological targets, while substitutions (e.g., chlorophenyl in ) modulate steric and electronic effects.
  • Linkage Flexibility : Propanamide vs. acetamide chains (as in 5c ) influence conformational flexibility and binding kinetics.

Anticancer Activity

Thiophene- and furan-containing analogs demonstrate notable cytotoxic effects. For example:

  • Compound 5c: Exhibits IC50 values of 9.5 µg/mL against MCF7 (breast cancer) and HEP2 (laryngeal carcinoma) cells, attributed to its thiophene-enone motif and methoxyphenyl group .
  • MortaparibMild : Acts as a dual inhibitor of Mortalin and PARP1, critical targets in cancer therapy, with enhanced activity due to its thiophene-triazole core .

Physicochemical and Purity Considerations

While direct data for the target compound are unavailable, analogs highlight methodologies for validating purity and stability:

  • NMR and MS Data : Used to confirm structural integrity in benzamide derivatives (e.g., compounds 3b–6b in ).
  • Theoretical vs. Experimental Values : Discrepancies <5% in elemental analysis ensure high purity in heterocyclic analogs .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant data and findings from various studies.

Structural Characteristics

The compound features a combination of furan and thiophene rings, which are known to contribute to diverse biological activities. The molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 328.4 g/mol. The presence of these heterocyclic rings enhances the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Several studies have assessed the antioxidant potential of derivatives similar to this compound. For instance, compounds containing methoxyphenyl groups have demonstrated significant radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, a standard method for evaluating antioxidant activity, revealed that some derivatives exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
Compound A1.37 times higher
Compound B1.35 times higher
This compoundUnder investigation

Anticancer Activity

The anticancer properties of this compound have also been explored through various assays. For example, derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. Results indicated that several compounds were more cytotoxic against the U-87 cell line compared to MDA-MB-231, highlighting their potential as anticancer agents .

Cell LineIC50 (µM)Relative Cytotoxicity
U-8725Higher than MDA-MB-231
MDA-MB-23135Lower than U-87

Case Studies

  • Study on Antioxidant Properties : A recent study synthesized various derivatives and evaluated their antioxidant activity using the DPPH method. The results indicated that some derivatives significantly outperformed ascorbic acid in scavenging free radicals, suggesting a promising avenue for developing antioxidant therapies .
  • Anticancer Screening : In another study focusing on anticancer effects, several derivatives were tested against different cancer cell lines. The study concluded that compounds with similar structural motifs to this compound exhibited potent cytotoxicity, particularly against glioblastoma cells .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling of thiophene-furan intermediates : Aromatic electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the thiophene-furan core .

Amide bond formation : Reacting the thiophene-furan methylamine intermediate with 3-(4-methoxyphenyl)propanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR are used to track reaction progress and confirm intermediate structures .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups and confirm regiochemistry (e.g., distinguishing furan-3-yl vs. furan-2-yl substitution) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software refines crystallographic data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency in thiophene-furan synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amide coupling yields compared to non-polar alternatives .
  • Temperature Control : Lower temperatures (0–5°C) during amide formation reduce side reactions like hydrolysis .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • Solvent Modeling : Include implicit solvent models (e.g., PCM) to simulate solvation effects on reactivity .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Dynamic Effects : NMR chemical shifts may deviate from static DFT models due to conformational flexibility. Use molecular dynamics (MD) simulations to account for rotational barriers in the propanamide chain .
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1650–1700 cm1^{-1}) with DFT-calculated vibrational frequencies to confirm amide tautomerization .

Q. What strategies assess the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) to quantify IC50_{50} values .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) evaluate affinity for targets like adenosine A2B receptors .
  • ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier permeability .

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